molecular formula C20H17FN2OS B2522530 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034544-60-8

1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2522530
CAS No.: 2034544-60-8
M. Wt: 352.43
InChI Key: VXJACCIVBCZCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H17FN2OS and its molecular weight is 352.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Rapid and High Yield Synthesis: Zhihui Zhou et al. (2021) developed a high yield synthetic method for a compound structurally similar to 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide. The synthesis involved multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the potential for efficient production of such compounds (Zhou et al., 2021).

Biological Applications

  • Inhibitor of Met Kinase Superfamily

    G. M. Schroeder et al. (2009) identified compounds with similar structures as potent and selective Met kinase inhibitors, highlighting their potential in targeted cancer therapies. One such compound demonstrated tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).

  • Fluorine-18 Labeled Antagonists for Serotonin Receptors

    L. Lang et al. (1999) synthesized fluorinated derivatives for serotonin receptor antagonists. Compounds like this compound can be radiolabeled with fluorine-18 for biological property evaluation, potentially useful in neurological studies (Lang et al., 1999).

Chemical Properties and Analysis

  • Nuclear Magnetic Resonance Studies: T. Hirohashi et al. (1976) conducted NMR studies on compounds similar to this compound, revealing insights into spin coupling mechanisms. This emphasizes the compound's potential for detailed chemical analysis (Hirohashi et al., 1976).

Potential Applications in Other Fields

  • Hybrid Approach for Complex Problems: Napoleão Nepomuceno et al. (2007) utilized a hybrid approach involving substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids for solving the container loading problem. This innovative use demonstrates the potential of structurally similar compounds in diverse problem-solving applications (Nepomuceno et al., 2007).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(8-9-20)19(24)23-12-14-2-1-10-22-18(14)15-7-11-25-13-15/h1-7,10-11,13H,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJACCIVBCZCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.